Sodium 5-amino-2-nitrobenzoate Sodium 5-amino-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579565
InChI: InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1
SMILES: C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+]
Molecular Formula: C7H5N2NaO4
Molecular Weight: 204.12 g/mol

Sodium 5-amino-2-nitrobenzoate

CAS No.:

Cat. No.: VC13579565

Molecular Formula: C7H5N2NaO4

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-amino-2-nitrobenzoate -

Specification

Molecular Formula C7H5N2NaO4
Molecular Weight 204.12 g/mol
IUPAC Name sodium;5-amino-2-nitrobenzoate
Standard InChI InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1
Standard InChI Key VEVFYAJANVJKSY-UHFFFAOYSA-M
SMILES C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+]
Canonical SMILES C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 5-amino-2-nitrobenzoate is an aromatic sodium salt featuring a nitro group at the 2-position and an amino group at the 5-position of the benzene ring. Its structure is planar, with intramolecular hydrogen bonding between the amino and nitro groups, as evidenced by crystallographic studies of related compounds . The sodium ion coordinates with the carboxylate group, enhancing solubility in aqueous media compared to the parent acid .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H5N2NaO4\text{C}_7\text{H}_5\text{N}_2\text{NaO}_4
Molecular Weight204.12 g/mol
Purity (Commercial)≥98%
Moisture Content≤0.5%
SolubilityHighly soluble in water

Synthesis and Manufacturing

Synthetic Routes

The synthesis of sodium 5-amino-2-nitrobenzoate typically involves two stages: (1) preparation of 5-amino-2-nitrobenzoic acid and (2) neutralization with a sodium base.

Preparation of 5-Amino-2-Nitrobenzoic Acid

A patented method (CN117623958A) outlines a five-step process starting from substituted benzaldehyde derivatives :

  • Acylation: Reaction with acetyl chloride in tetrahydrofuran (THF) yields an intermediate acylated compound.

  • Nitration: Treatment with a Lewis acid (e.g., SnCl4_4) and dichloromethyl methyl ether introduces the nitro group.

  • Oxidation: Hydrogen peroxide and sulfuric acid oxidize the intermediate to a nitrobenzoic acid derivative.

  • Hydrolysis: Alkaline conditions (e.g., potassium carbonate) cleave protective groups.

  • Purification: Recrystallization from hexane/ethyl acetate mixtures yields the pure acid .

Neutralization to Sodium Salt

The acid is dissolved in water and neutralized with sodium hydroxide (NaOH\text{NaOH}) or sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) at room temperature. The resulting solution is lyophilized to obtain the sodium salt .

Key Reaction:

C7H6N2O4+NaOHC7H5N2NaO4+H2O\text{C}_7\text{H}_6\text{N}_2\text{O}_4 + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{N}_2\text{NaO}_4 + \text{H}_2\text{O}

Industrial-Scale Considerations

Large-scale production employs catalytic carriers like sodium chloride to improve heat transfer and reduce energy consumption . Process optimization ensures yields exceeding 85%, with HPLC purity ≥99% .

Biochemical Applications

Gamma-Glutamyltransferase (GGT) Assays

Sodium 5-amino-2-nitrobenzoate is a critical substrate in clinical diagnostics for measuring GGT activity, a biomarker for liver and biliary diseases . The enzymatic reaction proceeds as follows:

L-γ-glutamyl-3-carboxy-4-nitroanilide+glycylglycineGGTL-γ-glutamyl-glycylglycine+5-amino-2-nitrobenzoate\text{L-γ-glutamyl-3-carboxy-4-nitroanilide} + \text{glycylglycine} \xrightarrow{\text{GGT}} \text{L-γ-glutamyl-glycylglycine} + \text{5-amino-2-nitrobenzoate}

The liberated 5-amino-2-nitrobenzoate is quantified spectrophotometrically at 405 nm (ε=0.0095L\cdotpmmol1\cdotpcm1\varepsilon = 0.0095 \, \text{L·mmol}^{-1}\text{·cm}^{-1} at 37°C) . Automated analyzers use this assay with a calibration factor of 1158 U/L per absorbance unit .

Limitations and Interferences

  • High Activity Samples: Absorbance changes (ΔA/min\Delta A/\text{min}) >0.515 require dilution to avoid signal saturation .

  • Temperature Sensitivity: Strict control at 37°C is essential for accurate kinetics .

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectroscopy: Peak absorbance at 405 nm confirms chromophore integrity .

  • NMR: 1H-NMR^1\text{H-NMR} (DMSO-d6d_6) displays signals at δ 7.8 (aromatic H), 6.8 (NH2_2), and 6.5 ppm (aromatic H) .

Industrial and Research Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anti-inflammatory agents (e.g., mesalazine analogues) . Its nitro group facilitates further functionalization via reduction to amines or nucleophilic substitution .

Dye Manufacturing

Reactive diazo dyes derived from sodium 5-amino-2-nitrobenzoate exhibit high color fastness, leveraging the amino group for covalent bonding to textiles .

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